Cas no 2228876-56-8 (3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile)

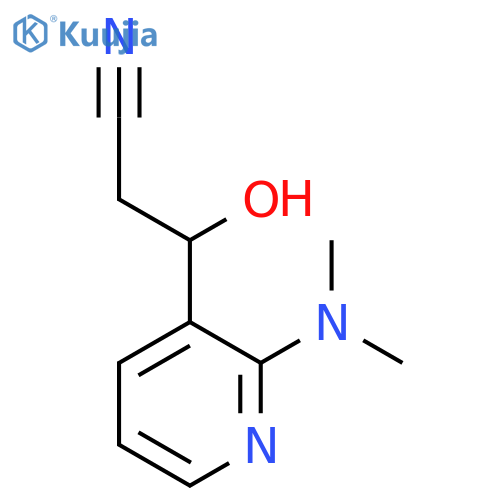

2228876-56-8 structure

商品名:3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile

3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile

- EN300-1742443

- 3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile

- 2228876-56-8

-

- インチ: 1S/C10H13N3O/c1-13(2)10-8(4-3-7-12-10)9(14)5-6-11/h3-4,7,9,14H,5H2,1-2H3

- InChIKey: JAYQFMVGDSFZGI-UHFFFAOYSA-N

- ほほえんだ: OC(CC#N)C1=CC=CN=C1N(C)C

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742443-0.05g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-0.1g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-1.0g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1742443-10.0g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1742443-1g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-10g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-5g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-0.5g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-2.5g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1742443-0.25g |

3-[2-(dimethylamino)pyridin-3-yl]-3-hydroxypropanenitrile |

2228876-56-8 | 0.25g |

$906.0 | 2023-09-20 |

3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile 関連文献

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2228876-56-8 (3-2-(dimethylamino)pyridin-3-yl-3-hydroxypropanenitrile) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬